molecular formula C10H11NO B2522598 3-Propoxybenzonitrile CAS No. 467462-55-1

3-Propoxybenzonitrile

Cat. No. B2522598
CAS RN: 467462-55-1
M. Wt: 161.204
InChI Key: BVVMPMWDXLECHD-UHFFFAOYSA-N
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Description

3-Propoxybenzonitrile is not directly mentioned in the provided papers; however, the papers discuss various benzonitrile derivatives and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to 3-propoxybenzonitrile. Benzonitrile derivatives are important in the field of organic chemistry due to their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves halogenated intermediates, as seen in the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles . Similarly, 2-bromo-3-fluorobenzonitrile is synthesized from aryl boronic acids through bromodeboronation . These methods suggest that the synthesis of 3-propoxybenzonitrile could potentially involve a halogenated intermediate that is further modified to introduce the propoxy group.

Molecular Structure Analysis

The molecular structure and properties of benzonitrile derivatives can be studied using computational methods such as Density Functional Theory (DFT), as demonstrated in the analysis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile . These studies include optimization of the structure, charge distribution, and vibrational spectra, which are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Benzonitrile derivatives undergo various chemical reactions, including cyclization and substitution reactions. For instance, quinazoline-2,4(1H,3H)-diones are synthesized from 2-aminobenzonitriles using carbon dioxide . The reactivity of the cyano group in benzonitrile derivatives is a key factor in such transformations, which could be relevant for the chemical reactions involving 3-propoxybenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For example, the synthesis of azo-disperse dyes from pyridine-carbonitrile derivatives demonstrates the application of these compounds in dyeing polyester fabrics, indicating their solubility and stability under high-temperature conditions . The co-crystallization study of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile shows how molecular interactions can affect the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complexes : A study focused on the synthesis, spectral characterization, and biological evaluation of a Cr(III) complex using 2-aminobenzonitrile as a starting material. This complex showed potential antimicrobial and antioxidant activities, indicating its usefulness in further medicinal chemistry research (Govindharaju et al., 2019).

  • Antiviral Activity : Another research described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, demonstrating weak to good anti-Tobacco mosaic virus (TMV) activity. This highlights the potential of such compounds in developing antiviral agents (Luo et al., 2012).

  • Improved Sensitivity in Mass Spectrometry : The use of 3-nitrobenzonitrile to enhance the sensitivity of easy ambient sonic-spray ionization mass spectrometry was investigated, presenting a technique to improve detection capabilities in chemical analysis (Santos et al., 2016).

Chemical Reactivity and Applications

  • Hydrogenation Studies : Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst revealed the influence of the nitro group's position on the hydrogenation course, offering insights into chemical reactivity and synthesis pathways (Koprivova & Červený, 2008).

  • Corrosion Inhibition : A theoretical study on the adsorption behavior and inhibition mechanism of aminobenzonitrile derivatives on steel surfaces in an acidic medium provided valuable information on their potential as corrosion inhibitors (Saha & Banerjee, 2015).

  • Anticancer Studies : The synthesis and in vitro anticancer studies of nitrile-functionalized N-heterocyclic carbene complexes against human-derived colorectal cancer cell lines underscore the relevance of such compounds in medicinal chemistry and oncology research (Zulikha et al., 2014).

properties

IUPAC Name

3-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMPMWDXLECHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine 3-hydroxybenzonitrile (11.052 gm; 92.8 mmol), n-propyl bromide (24.4 gm; 198 mmol), and potassium carbonate (38.65 gm; 280 mmol) in 2-butanone (175 mL) and heat and reflux. After 17 h., cool the mixture to room temperature, and decant the solution and concentrate by rotary evaporation. Partition the residue between diethyl ether (150 mL) and water (150 mL), separate the layers and extract the aqueous layer with diethyl ether (2×100 mL). Combine the organic layers and wash with water, 1 N NaOH, and water, dry over MgSO4, and concentrate. Distill the residue to give the title compound.
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